![molecular formula C15H22N2O2 B028144 tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 154874-91-6](/img/structure/B28144.png)
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O2 . It is a complex organic compound that has potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate” consists of a piperidine ring attached to a pyridine ring via a single bond, and a tert-butyl group attached to the piperidine ring via a carboxylate group .Scientific Research Applications
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
N-tert-Butoxycarbonyl Anabasine is used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes . This process involves the addition and elimination with 3-Methoxypropylamine . This method has been applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .
Use in the Separation of Trivalent Minor Actinides from Lanthanides
The compound is used in the separation of trivalent minor actinides from lanthanides . This is particularly useful in the treatment of spent nuclear fuel .
Use in the Synthesis of Complexant Scaffolds
N-tert-Butoxycarbonyl Anabasine is used in the synthesis of complexant scaffolds . These scaffolds are used in liquid-liquid separations of minor actinides from lanthanides in simulated spent nuclear fuel .
Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
The compound is used in a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This includes aliphatic, aromatic, and heterocyclic substrates .
Use in the Synthesis of Medicinally Active Compounds
N-tert-Butoxycarbonyl Anabasine is used in the synthesis of medicinally active compounds . For example, it has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Use in Thermodynamic Analysis
The compound is used in thermodynamic analysis . It helps reveal more about the changes in energy with conformation in the reaction .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic syntheses .
Mode of Action
N-tert-Butoxycarbonyl Anabasine is involved in a mechanism of dynamic kinetic resolution through a nucleophilic substitution reaction . This process involves the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, which is validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle .
Biochemical Pathways
The compound’s role in nucleophilic substitution reactions suggests it may influence pathways involving the formation of particular enantiomers .
Pharmacokinetics
The compound’s use in organic syntheses suggests it may have properties that influence its bioavailability .
Result of Action
It’s known that the compound plays a role in the organic syntheses of particular enantiomers .
Action Environment
The compound’s use in organic syntheses suggests that factors such as temperature, ph, and solvent conditions may impact its reactivity .
properties
IUPAC Name |
tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDRZOVLOOHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452701 | |
Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
CAS RN |
154874-91-6 | |
Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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